4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Description

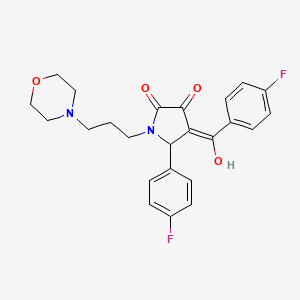

4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a 1,5-dihydro-pyrrol-2-one core substituted with fluorinated aromatic groups and a morpholinopropyl side chain. The compound features:

- 4-Fluorobenzoyl group at position 4, contributing electron-withdrawing properties.

- 4-Fluorophenyl group at position 5, enhancing lipophilicity.

- Hydroxy group at position 3, enabling hydrogen bonding.

- 3-Morpholinopropyl chain at position 1, influencing solubility and pharmacokinetic behavior .

Properties

IUPAC Name |

(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F2N2O4/c25-18-6-2-16(3-7-18)21-20(22(29)17-4-8-19(26)9-5-17)23(30)24(31)28(21)11-1-10-27-12-14-32-15-13-27/h2-9,21,29H,1,10-15H2/b22-20+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRBKVPXMNDJIJ-LSDHQDQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula: C23H22F2N2O3

- Molecular Weight: 428.44 g/mol

- CAS Number: 433323-40-1

The compound exhibits several mechanisms that contribute to its biological activity:

- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes involved in bacterial metabolism, such as dihydrofolate reductase (DHFR) and enoyl acyl carrier protein (ACP) reductase. These enzymes are critical for the survival of bacteria, making them attractive targets for antibacterial drug development .

- Antimicrobial Activity : Pyrrole derivatives, including this compound, have demonstrated significant antimicrobial properties against various pathogens. The presence of fluorine atoms in the structure enhances the lipophilicity and bioavailability of the molecules, potentially increasing their efficacy against resistant strains .

Antimicrobial Efficacy

Recent studies have evaluated the antimicrobial activity of related pyrrole compounds, revealing promising results:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus (Gram +) | 0.8 µg/mL |

| Compound B | E. coli (Gram -) | 1.6 µg/mL |

| Compound C | M. tuberculosis | 0.05 - 0.1 µg/mL |

The MIC values indicate that these compounds can effectively inhibit bacterial growth at low concentrations, suggesting strong potential as therapeutic agents .

Case Studies

- Antitubercular Activity : A study highlighted the effectiveness of pyrrole derivatives against M. tuberculosis, with some compounds achieving MIC values as low as 0.8 µg/mL. This positions them as candidates for further development in treating tuberculosis .

- Antibacterial Studies : Another investigation demonstrated that certain pyrrole-based compounds exhibited broad-spectrum antibacterial activity, particularly against resistant strains of S. aureus and E. coli. The study utilized molecular docking to assess binding affinity to DHFR, confirming the potential for these compounds in drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolone Derivatives

Key analogs and their structural differences are summarized below:

Key Observations:

- Electron-Withdrawing Groups : Replacement of the 4-fluorobenzoyl group with 4-trifluoromethoxyphenyl (compound 23) or 3-trifluoromethylphenyl (compound 25) reduces yields (9–32%) compared to the target compound, suggesting synthetic challenges with bulkier substituents .

- Morpholinopropyl vs. Hydroxypropyl Chains: The morpholinopropyl chain in the target compound likely improves solubility in polar solvents compared to the hydroxypropyl chains in compounds 23 and 23.

- Aromatic Substitution : The 3-fluoro-4-methoxybenzoyl group in the analog () may alter electronic properties and binding interactions compared to the target’s 4-fluorobenzoyl group .

Isostructural Halogen-Substituted Derivatives

Isostructural thiazole derivatives (compounds 4 and 5) provide insights into halogen substitution effects:

| Compound ID | Core Structure | Substituents (4-Position) | Crystal System | Key Structural Features |

|---|---|---|---|---|

| 4 | Thiazole | 4-Chlorophenyl | Triclinic, P 1 | Two independent molecules; planar conformation |

| 5 | Thiazole | 4-Fluorophenyl | Triclinic, P 1 | Identical packing to 4; slight lattice adjustments |

Comparison with Target Compound:

- While the target compound’s pyrrolone core differs from the thiazole in 4 and 5, both classes exhibit fluorophenyl groups contributing to similar intermolecular interactions (e.g., π-π stacking) .

- Isostructurality in 4 and 5 demonstrates that halogen substitution (Cl vs. F) minimally affects crystal packing, suggesting analogous behavior in pyrrolone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.